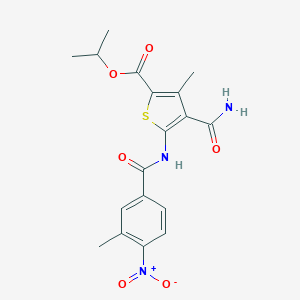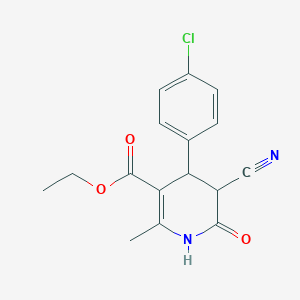
4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of 4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes and signaling pathways involved in inflammation and tumor growth. It may also modulate neurotransmitter systems in the brain, thereby potentially improving cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine exhibits potent anti-inflammatory, antitumor, and antiviral activity. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine is its potent activity against a wide range of targets, including inflammation, tumors, and viruses. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the study of 4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine. One potential direction is the development of this compound as a therapeutic agent for the treatment of inflammation, tumors, and viral infections. Another potential direction is the study of this compound's mechanism of action, which may provide insights into the development of new therapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
合成法
Several methods have been developed for the synthesis of 4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine. One of the most commonly used methods involves the reaction of 4-chloro-5-nitro-2-methylpyrimidine with 2-methylpiperidine in the presence of a catalyst such as palladium on carbon. This method yields the desired compound in high yield and purity.
科学的研究の応用
4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine has been studied extensively for its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, antitumor, and antiviral activity. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine |
|---|---|
分子式 |
C11H15ClN4O2 |
分子量 |
270.71 g/mol |
IUPAC名 |
4-chloro-2-methyl-6-(2-methylpiperidin-1-yl)-5-nitropyrimidine |
InChI |
InChI=1S/C11H15ClN4O2/c1-7-5-3-4-6-15(7)11-9(16(17)18)10(12)13-8(2)14-11/h7H,3-6H2,1-2H3 |
InChIキー |
XWIFUKJBNJMQNM-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C2=C(C(=NC(=N2)C)Cl)[N+](=O)[O-] |
正規SMILES |
CC1CCCCN1C2=C(C(=NC(=N2)C)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)

methanone](/img/structure/B259442.png)
![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)

![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)





![[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile](/img/structure/B259480.png)